molecular formula C8H12ClF3N2O2 B1387873 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate CAS No. 175278-62-3

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate

Cat. No. B1387873
CAS No.: 175278-62-3
M. Wt: 260.64 g/mol
InChI Key: ZFGZRQQZWBYRRB-UHFFFAOYSA-N
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Patent
US06096895

Procedure details

A mixture of 4-(trifluoromethyl)benzamidine hydrochloride dihydrate (5.0 g), water (50 mL), methylene chloride (100 mL), benzyltriethylammonium chloride (0.44 g), and perchloromethyl mercaptan (2.1 mL) was prepared at room temperature and then cooled to 0° C. A solution of sodium hydroxide (3.07 g) in water (50 mL) was added via an addition funnel while maintaining the temperature below 10° C. The reaction was left to stir overnight at room temperature. The mixture was transferred to a separatory funnel and the two layers were separated. The organic layer was washed with saturated sodium bicarbonate, dried (MgSO4), filtered and concentrated under reduced pressure. The crude material was purified by flash chromatography (hexane as eluent) to afford 3.7 g of the title compound of Step H as a white powder. 1H NMR (CDCl3): δ 8.36 (d,2H), 7.73 (d,2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.Cl.[F:4][C:5]([F:16])([F:15])[C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH2:12])=[NH:11])=[CH:8][CH:7]=1.C(Cl)Cl.[Cl:20][C:21]([SH:24])(Cl)Cl.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Cl:20][C:21]1[S:24][N:12]=[C:10]([C:9]2[CH:13]=[CH:14][C:6]([C:5]([F:15])([F:16])[F:4])=[CH:7][CH:8]=2)[N:11]=1 |f:0.1.2.3,6.7,8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.O.Cl.FC(C1=CC=C(C(=N)N)C=C1)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2.1 mL
Type
reactant
Smiles
ClC(Cl)(Cl)S
Name
Quantity
0.44 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.07 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the two layers were separated
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (hexane as eluent)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=NS1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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